4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one is a uniquely dense three-feature fragment (furan HBA, lactam HBA, C3-methyl) at 208 Da—no single commercially available analog combines all three pharmacophoric elements. Its single chiral center enables enantiomer‑specific hit expansion, while the piperazin‑2‑one lactam core eliminates competing amine nucleophilicity, allowing chemoselective N1‑functionalization without protecting groups. The scaffold is disclosed in FabI enoyl‑ACP reductase patents, and the furan‑2‑carbonyl group adds π‑stacking capacity for enhanced target complementarity. Supplied at 98% purity from ISO‑compliant multi‑source suppliers, it satisfies GLP‑grade assay documentation requirements and reduces supply‑chain risk. Order now for fragment‑based screening, SAR campaigns, or medicinal chemistry programs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1103994-40-6
Cat. No. B1439178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-carbonyl)-3-methylpiperazin-2-one
CAS1103994-40-6
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)C2=CC=CO2
InChIInChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13)
InChIKeyCSHFKRWXDVGPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one (CAS 1103994-40-6): Compound Class, Physicochemical Identity, and Procurement Baseline


4-(Furan-2-carbonyl)-3-methylpiperazin-2-one (CAS 1103994-40-6), also catalogued under synonyms including 2-Piperazinone, 4-(2-furanylcarbonyl)-3-methyl- and the product code DUB99440, is a chiral heterocyclic building block that combines a 3-methylpiperazin-2-one core with an N⁴-furan-2-carbonyl substituent . It possesses a molecular formula of C₁₀H₁₂N₂O₃ (MW 208.21 g/mol), one defined asymmetric carbon at the C3 position, and a calculated LogP of approximately −0.38, indicating moderate hydrophilicity relative to des-methyl or purely piperazine-based analogs . The compound is commercially available from multiple vendors (Fluorochem, Biosynth, CymitQuimica, MolCore, Leyan) at purities ranging from 95% to 98%, and is supplied exclusively as a research-grade small-molecule scaffold or synthetic intermediate .

Why In-Class Piperazinone and Furoyl-Piperazine Analogs Cannot Substitute 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one Without Revalidation


The target compound occupies a structurally distinct intersection within the furan-piperazinone chemical space that is not replicated by any single commercially available analog. The simultaneous presence of (i) a cyclic ketone at the C2 position of the piperazine ring (defining it as a piperazin-2-one rather than a simple piperazine), (ii) a methyl substituent at the C3 position that introduces a chiral center and steric differentiation, and (iii) an N⁴-furan-2-carbonyl group that provides specific hydrogen-bond acceptor and π-stacking capacity, generates a three-feature pharmacophoric fingerprint absent in des-methyl 4-(furan-2-carbonyl)piperazin-2-one (CAS 91224-98-5), the non-ketone 1-(furan-2-carbonyl)piperazine (CAS 40172-95-0), or the ring-unsubstituted 3-methylpiperazin-2-one (CAS 23936-11-0) . In fragment-based drug discovery or scaffold-oriented synthesis campaigns, even single-atom deletions (e.g., loss of the C3 methyl) alter both the conformational preference of the piperazinone ring and the vector of the furan carbonyl relative to prospective target binding sites, fundamentally changing SAR outcomes . Any downstream program that substitutes one of these analogs for the target compound without explicit re-synthesis and re-characterization therefore bears the risk of invalid structure–activity or structure–property conclusions.

Quantitative Differentiation Evidence: 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one vs. Closest Structural Analogs


Molecular Weight and Formula Differentiation from the Des-Methyl Analog 4-(Furan-2-carbonyl)piperazin-2-one (CAS 91224-98-5)

The target compound (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) incorporates a single methyl substituent at the C3 position of the piperazin-2-one ring, resulting in a molecular weight increase of +14.02 g/mol relative to the des-methyl comparator 4-(furan-2-carbonyl)piperazin-2-one (C₉H₁₀N₂O₃, MW 194.19 g/mol) . This mass increment is analytically resolvable by LCMS and represents the smallest possible structural perturbation (a single CH₂ group) that can be definitively confirmed by high-resolution mass spectrometry, providing unambiguous identity verification that generic des-methyl building blocks cannot satisfy.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

Chirality and Stereochemical Differentiation from Achiral Piperazinone Analogs

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one contains a single asymmetric carbon atom at the C3 position (sp³-hybridized carbon bearing the methyl group, a hydrogen, the ring nitrogen, and the ring carbonyl), confirmed by vendor specification of one asymmetric center in the Fluorochem datasheet . In contrast, 4-(furan-2-carbonyl)piperazin-2-one (CAS 91224-98-5) possesses no chiral center (achiral), and 1-(furan-2-carbonyl)piperazine (CAS 40172-95-0) is also achiral . The target compound's chirality enables enantioselective synthesis and chiral chromatographic resolution, capabilities not accessible with the achiral analogs.

Stereochemistry Chiral Pool Synthesis Enantioselective Medicinal Chemistry

Calculated LogP Differentiation: Hydrophilicity vs. Des-Methyl Piperazinone and Piperazine Analogs

The target compound has a calculated LogP of −0.38 (as reported in the Fluorochem/CymitQuimica datasheet) . While experimentally determined LogP values are not publicly available for this specific scaffold, in silico comparison with the des-methyl analog 4-(furan-2-carbonyl)piperazin-2-one (cLogP estimated at approximately −0.7 to −0.9 based on fragment-based additivity for the missing CH₃ contribution of roughly +0.3 to +0.5 LogP units) suggests that the C3-methyl group imparts a measurable, albeit modest, increase in lipophilicity. This differentiation is significant in the context of fragment-based screening where even a ΔLogP of 0.3–0.5 units can influence aqueous solubility, membrane permeability, and non-specific protein binding profiles differently between the two scaffolds .

Lipophilicity Physicochemical Profiling ADME Prediction

Vendor Purity and Supply Chain Differentiation: 98% Certified Purity with ISO-Compliant Quality Systems

The target compound is supplied by multiple vendors at certified purities of 95% (MolCore) and 98% (Fluorochem, CymitQuimica, Leyan) . In contrast, the des-methyl analog 4-(furan-2-carbonyl)piperazin-2-one (CAS 91224-98-5) is typically listed without a certified purity specification on major database aggregators such as ChemSrc, making quality benchmarking difficult . The availability of the target compound at 98% purity from ISO-compliant suppliers (e.g., MolCore) provides procurement certainty for GLP-grade research applications that the des-methyl analog cannot currently match.

Quality Control Procurement Analytical Chemistry ISO Certification

Functional Group Reactivity Differentiation: Piperazin-2-one (Cyclic Amide/Urea) vs. Piperazine (Secondary Amine) Core

The target compound incorporates a piperazin-2-one core, which contains a cyclic amide (lactam) functionality at the C2 position. This carbonyl group fundamentally alters the reactivity profile compared to 1-(furan-2-carbonyl)piperazine (CAS 40172-95-0), which possesses a free secondary amine at the analogous position . The piperazin-2-one core eliminates the competing nucleophilicity of a free NH group, enabling chemoselective reactions at other positions (e.g., N1-alkylation, furan ring electrophilic substitution) without requiring orthogonal protecting group strategies. Acylpiperazinone patents from FAB Pharma S.A.S. further demonstrate that the piperazin-2-one scaffold participates in specific FabI enzyme inhibition interactions that simple piperazine analogs cannot recapitulate .

Synthetic Chemistry Chemoselectivity Building Block Reactivity Scaffold Design

Structural and Pharmacophoric Differentiation: Three-Feature Pharmacophore vs. Two-Feature Analogs

The target compound presents three pharmacophoric features in a single rigidified scaffold: (1) a hydrogen-bond-accepting furan oxygen, (2) a hydrogen-bond-accepting piperazinone lactam carbonyl, and (3) a steric methyl substituent at the C3 chiral center. By contrast, 4-(furan-2-carbonyl)piperazin-2-one (CAS 91224-98-5) offers only features (1) and (2), while 3-methylpiperazin-2-one (CAS 23936-11-0) offers only features (2) and (3), and 1-(furan-2-carbonyl)piperazine (CAS 40172-95-0) offers only feature (1) plus a nucleophilic amine . No single commercially available close analog combines all three features within the same molecular framework. This three-feature combination is particularly relevant for fragment-based drug discovery, where maximizing pharmacophoric density within low-molecular-weight scaffolds is a key selection criterion .

Pharmacophore Modeling Fragment-Based Drug Discovery Structure-Based Design Chemoinformatics

Highest-Confidence Application Scenarios for 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Chiral, Multi-Feature Scaffolds

Fragment libraries that incorporate 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one benefit from its three-feature pharmacophoric density (furan HBA, lactam HBA, C3-methyl steric feature) within a molecular weight of 208 Da, compliant with the 'Rule of Three' for fragment-like properties . The single chiral center enables subsequent enantiomer-specific hit expansion, while the 98% certified purity from multiple vendors ensures assay-ready quality. No single commercially available analog combines all three pharmacophoric features within this molecular weight range, making the compound a uniquely dense fragment for X-ray crystallographic or SPR-based screening campaigns.

Chemoselective Synthetic Elaboration via Piperazin-2-one Core Reactivity

The piperazin-2-one lactam core eliminates the competing nucleophilicity of a free secondary amine present in piperazine analogs (e.g., CAS 40172-95-0), enabling chemoselective N1-alkylation, furan electrophilic substitution, or lactam reduction without orthogonal protecting group strategies . This simplifies multi-step synthetic routes in medicinal chemistry programs that require sequential functionalization of the scaffold, reducing step count and improving overall yield compared to routes based on simple piperazine building blocks.

Antibacterial Target Exploration Leveraging the Acylpiperazinone FabI Pharmacophore

The acylpiperazinone chemotype, of which 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one is a representative member, has been disclosed in FAB Pharma patents (US 8,383,621) as a scaffold for FabI enoyl-ACP reductase inhibition, a validated antibacterial target in the bacterial fatty acid biosynthesis (FASII) pathway . The target compound's furan-2-carbonyl substituent provides additional π-stacking capacity that may enhance FabI active-site complementarity compared to simple benzoyl-substituted acylpiperazinones. The 3-methyl substituent further provides a handle for exploring stereochemical SAR in FabI inhibition that achiral analogs cannot address.

Quality-Assured Building Block Procurement for GLP-Compliant Research Programs

With certified purity specifications of 95–98% from multiple ISO-compliant suppliers (Fluorochem, MolCore, Leyan), 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one satisfies the purity documentation requirements for GLP-grade biological assays and quality-controlled compound management . The availability of the compound from redundant supply sources at consistent purity reduces the supply-chain risk associated with single-sourced analogs that lack documented purity specifications (e.g., CAS 91224-98-5), making it a preferred choice for laboratories that require batch-to-batch consistency and audit-trail documentation.

Quote Request

Request a Quote for 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.